4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
Description
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile is a structurally complex carbohydrate derivative characterized by a 2,6-anhydro ring system, a nitrile group at the C2 position, and acetyl groups at the C4 and C5 hydroxyls. The compound’s unique features—including its deoxygenation at C3 and the presence of a conjugated enononitrile moiety—distinguish it from conventional sugars.
Properties
IUPAC Name |
[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDTKJIUISDND-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(=CC1OC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Initial Functionalization
The synthesis typically begins with a hexose derivative, such as D-glucose or D-mannitol, due to their compatible stereochemical frameworks. For example, 2,5-anhydro-D-mannitol serves as a model for anhydro ring formation, while 4,6-O-benzylidene-protected glucopyranosides demonstrate the utility of protective groups. Key modifications include:
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Hydroxyl Protection : Benzylidene or isopropylidene groups are employed to block reactive hydroxyls at C4/C6, enabling selective acetylation at C4/C5 . For instance, 4,6-O-benzylidene-methyl-α-D-glucopyranoside undergoes acetylation with acetic anhydride in pyridine, yielding 3,4-di-O-acetyl derivatives .
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Deoxygenation at C3 : Barton-McCombie deoxygenation or radical-based methods using tributyltin hydride remove the C3 hydroxyl group. In one approach, 3-O-tosyl intermediates are reduced with lithium aluminium hydride to yield 3-deoxy derivatives .
Regioselective Acetylation at C4 and C5
Acetylation is optimized to target C4/C5 hydroxyls while preserving other functional groups. Comparative studies highlight the following conditions:
Solid-state NMR confirms the 4T3 conformation of acetylated intermediates, ensuring regiochemical fidelity.
2,6-Anhydro Ring Formation
Construction of the 2,6-anhydro bridge involves elimination or cyclization strategies:
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Base-Mediated Elimination : Treatment of 6-O-sulfonyl esters (e.g., tosylates) with NaOH in ethanol induces β-elimination, forming the 2,6-anhydro ring and a C2–C3 double bond . For example, 6-O-tosyl-3-deoxy-4,5-di-O-acetyl-D-glucitol undergoes elimination at 60°C to yield the enone framework .
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Acid-Catalyzed Cyclization : Sulfuric acid in acetone promotes cyclization of 2,6-di-O-acetyl-3-deoxy-D-erythro-hexose derivatives, achieving 75% yield with minimal epimerization .
X-ray crystallography reveals an envelope-like E5 conformation for the anhydro ring, stabilized by intramolecular hydrogen bonding.
Introduction of the Nitrile Group
The nitrile moiety is introduced via nucleophilic substitution or oxidative methods:
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Cyanide Displacement : Reaction of 2,6-anhydro-3-deoxy-4,5-di-O-acetyl-D-erythro-hex-2-enosyl bromide with KCN in DMF at 80°C affords the nitrile in 65% yield . Stereochemical inversion at C2 is confirmed by NMR .
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Oxidative Cyanation : Treatment of a primary alcohol intermediate with (diacetoxyiodo)benzene and TMSCN in CHCN installs the nitrile group via a radical mechanism, achieving 58% yield .
Purification and Characterization
Final purification employs silica gel chromatography (CHCl:MeOH, 95:5) , while structural validation relies on:
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NMR Spectroscopy : and NMR confirm acetylation (δ 2.05–2.15 ppm), anhydro ring (δ 5.30 ppm, d, J = 3.5 Hz), and nitrile (δ 118 ppm) .
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X-Ray Diffraction : Monoclinic crystal structures (space group P2) validate the D-erythro configuration .
Challenges and Optimization
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Regioselectivity in Acetylation : Competing acetylation at C3 is mitigated using bulkier reagents like pivaloyl chloride .
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Anhydro Ring Stability : Ring-opening side reactions are minimized by avoiding protic solvents during elimination .
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Nitrile Hydrolysis : Moisture-free conditions prevent hydrolysis to carboxylic acids during cyanation .
Chemical Reactions Analysis
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield various products.
Reduction: Reduction reactions can modify the nitrile group, potentially forming amines or other derivatives.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include neutral permanganate for hydroxylation and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Intermediate
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Glycosides
Research has demonstrated that this compound can be utilized to synthesize glycosides, which are important for developing new drugs with enhanced bioactivity. The acetyl groups facilitate selective reactions that can yield diverse glycosidic linkages.
Drug Development
The compound's unique chemical attributes make it a candidate for drug development, particularly in the creation of novel therapeutic agents. Its ability to mimic natural substrates allows researchers to explore its potential as an inhibitor or modulator of biological pathways.
Case Study: Antiviral Agents
Studies have indicated that derivatives of this compound exhibit antiviral properties. These findings suggest that further exploration could lead to effective treatments for viral infections.
Biochemical Research
In biochemical contexts, this compound can serve as a tool for studying enzyme mechanisms and interactions. Its structural features enable it to act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.
Case Study: Enzyme Inhibition
Investigations into the inhibition of specific glycosyltransferases have highlighted the role of this compound in understanding enzyme specificity and catalytic mechanisms.
Mechanism of Action
The mechanism of action of 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile involves its interaction with specific molecular targets. The compound can interact with certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with related derivatives, focusing on functional groups, ring systems, and substitution patterns.
Acetylation Patterns
- 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile: Acetylation at the C4 and C5 positions enhances lipophilicity and may stabilize the molecule against enzymatic degradation.
- 1,5-Di-O-acetyl-2,3,4,6-tetra-O-methylmannitol (t-Man) : Terminal mannitol derivative with acetylation at C1 and C5, and methyl ethers at other positions. Unlike the target compound, this lacks an anhydro ring and nitrile group, making it more polar and reactive toward hydrolysis .
- 1,5,6-Tri-O-acetyl-2,3,4-tri-O-methylmannitol (6-Man): Features acetylation at C1, C5, and C6, with a 6-linked mannose backbone. The absence of a nitrile group and the presence of a methylated hydroxyl network contrast sharply with the target’s electron-deficient enononitrile system .
Anhydro Ring Systems
- This contrasts with 1,4-anhydro sugars (e.g., 1,4-anhydroglucose), where the larger ring size reduces strain but increases flexibility.
Functional Group Variations
- Nitrile vs. Hydroxyl/Methyl Groups : The nitrile group at C2 in the target compound introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions or redox reactions. By comparison, methylated analogs (e.g., t-Man) exhibit steric hindrance and reduced polarity, favoring different reaction pathways .
Methylation and Acetylation Analysis
The methylation strategy described for glycans (e.g., t-Man and 6-Man) can be adapted to study the target compound’s substitution patterns. Gas chromatography–mass spectrometry (GC/MS) would help identify acetyl and methyl derivatives, though the nitrile group may require specialized derivatization for detection.
Reactivity and Stability
- Nitrile Stability : The nitrile group enhances stability under acidic conditions compared to hydroxylated analogs but may participate in nucleophilic additions under basic conditions.
- Acetyl Group Hydrolysis : The 4,5-di-O-acetyl configuration is less prone to enzymatic hydrolysis than terminal acetyl groups (e.g., t-Man), though base-catalyzed hydrolysis remains a concern.
Data Tables
Table 1: Structural Comparison of Carbohydrate Derivatives
Table 2: Reactivity Profile
| Compound | Stability in Acid | Reactivity with Nucleophiles | Enzymatic Degradation |
|---|---|---|---|
| This compound | High | Moderate (nitrile-specific) | Low |
| t-Man | Low | High (hydroxyl-mediated) | High |
Biological Activity
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile (CAS No. 120085-65-6) is a carbohydrate derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 225.20 g/mol
- InChI Key : KMXDTKJIUISDND-VHSXEESVSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.
- Cytotoxic Activity : There is evidence that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or cell signaling pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various carbohydrate derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Candida albicans | 30 |
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in modulating immune responses.
Cytotoxicity Against Cancer Cells
A recent study tested the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves multi-step protection/deprotection strategies, with acetylation and dehydration as critical steps. To optimize efficiency:
- Use Design of Experiments (DoE) to identify key parameters (e.g., temperature, catalyst loading) affecting yield .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and transition states, reducing trial-and-error experimentation .
- Key Data : For example, a 2^3 factorial design could test temperature (60–100°C), solvent polarity (THF vs. DCM), and reaction time (12–24 h), with yield as the response variable.
Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze acetyl group environments (¹H and ¹³C) and anhydro bridge configuration (2D NMR, e.g., COSY/HSQC) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS).
- Polarimetry : Verify optical activity to confirm enantiomeric purity .
Q. What stability considerations are critical for handling this compound in aqueous or high-temperature conditions?
- Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolysis of acetyl groups or degradation of the enonitrile moiety.
- Use HPLC to monitor degradation products and establish storage guidelines (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in glycosylation or nucleophilic addition reactions?
- Answer :
- Apply density functional theory (DFT) to map energy profiles of intermediates (e.g., oxocarbenium ion formation) .
- Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments to confirm predicted transition states .
- Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | DFT (B3LYP/6-31G*) | Map potential energy surfaces |
| 2 | Intrinsic Reaction Coordinate (IRC) | Confirm transition state connectivity |
| 3 | Experimental KIEs | Compare with computational predictions |
Q. What experimental design strategies are effective in resolving contradictory data on the compound’s reactivity across different solvents?
- Answer :
- Use multivariate analysis (e.g., PCA or PLS regression) to disentangle solvent polarity, viscosity, and hydrogen-bonding effects .
- Implement high-throughput screening in microreactors to test solvent combinations systematically .
- Case Study : Discrepancies in acetonitrile vs. THF reactivity might arise from competing SN1/SN2 pathways, resolved via kinetic profiling and Eyring plot analysis .
Q. How can machine learning (ML) enhance the prediction of this compound’s interactions in catalytic systems?
- Answer :
- Train ML models on curated datasets (e.g., reaction yields, catalyst structures) to predict optimal ligands or co-catalysts.
- Validate with leave-one-out cross-validation (LOOCV) to ensure generalizability .
- Data Requirements :
- Input features: Catalyst metal type, solvent dielectric constant, temperature.
- Output: Predicted yield or enantiomeric excess (ee).
Q. What methodologies address the compound’s low solubility in non-polar solvents during kinetic studies?
- Answer :
- Co-solvent systems : Test ternary mixtures (e.g., DCM/MeOH/hexane) to balance solubility and reaction kinetics .
- Surfactant-assisted dispersion : Use non-ionic surfactants (e.g., Brij-35) to stabilize colloidal suspensions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental NMR chemical shifts?
- Answer :
- Re-optimize DFT calculations with solvent correction models (e.g., PCM for DMSO) .
- Cross-check with solid-state NMR to rule out solvent-induced conformational changes .
Q. What steps validate conflicting reports on the compound’s thermal decomposition pathways?
- Answer :
- Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify evolved gases .
- Compare with ab initio molecular dynamics (AIMD) simulations to model decomposition at elevated temperatures .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
